Stereospecific Transport Affinity: (+)-Amethopterin vs. (−)-Amethopterin for Reduced Folate Carrier (RFC)
In a direct head-to-head comparison using rabbit jejunal brush-border membrane vesicles, (+)-amethopterin demonstrated potent inhibition of folate uptake with an IC50 of 0.93 µM [1]. In stark contrast, the (−)-enantiomer at a tenfold higher concentration (10 µM) achieved only 18% inhibition, quantitatively confirming the stereospecific requirement of the reduced folate carrier (RFC) for the (+)-enantiomer [1].
| Evidence Dimension | Inhibition of 3H-folate uptake via RFC |
|---|---|
| Target Compound Data | IC50 = 0.93 µM for (+)-amethopterin; 10 µM (−)-amethopterin caused 18% inhibition |
| Comparator Or Baseline | (−)-amethopterin enantiomer |
| Quantified Difference | IC50: 0.93 µM vs. >10 µM (extrapolated minimal activity); 18% inhibition at 10 µM |
| Conditions | Rabbit jejunal brush-border membrane vesicles, 3H-folate uptake assay |
Why This Matters
This 10-fold difference in transport affinity dictates that the racemic mixture's cellular pharmacology cannot be extrapolated from pure (+)-methotrexate data, a critical consideration for in vitro assay design and interpretation.
- [1] Schron CM, Washington C Jr, Blitzer BL. Anion specificity of the jejunal folate carrier: effects of reduced folate analogues on folate uptake and efflux. J Membr Biol. 1988;102(3):175-83. View Source
